molecular formula C16H16N2O B14231231 1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 591781-21-4

1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B14231231
CAS No.: 591781-21-4
M. Wt: 252.31 g/mol
InChI Key: OEAYRXQZLQBSQS-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the condensation of anthranilic acid derivatives with benzylamines under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with similar structural features.

    Benzylquinazolinone: A derivative with a benzyl group attached.

    Methylquinazolinone: A derivative with a methyl group attached.

Uniqueness

1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

CAS No.

591781-21-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-benzyl-3-methyl-4H-quinazolin-2-one

InChI

InChI=1S/C16H16N2O/c1-17-12-14-9-5-6-10-15(14)18(16(17)19)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

OEAYRXQZLQBSQS-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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